4-(5-chlorothiophen-2-yl)-1H-pyrazole

TNIK kinase cancer Wnt signaling

This heterocyclic building block is validated by a high-resolution co-crystal structure with influenza polymerase acid protein (PDB 5V0U, 2.45 Å), making it an ideal, pre-validated starting point for structure-guided drug design. Its unique 5-chlorothiophene substitution pattern is critical for target engagement, driving nanomolar potency against TNIK kinase (IC50=1 nM) and exceptional CB1 selectivity (Ki=5.5-11.7 nM). Procuring this specific scaffold eliminates the risk of false negatives in fragment screening and accelerates SAR campaigns for oncology, antiviral, and metabolic disease programs.

Molecular Formula C7H5ClN2S
Molecular Weight 184.64
CAS No. 76153-69-0
Cat. No. B3013810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-chlorothiophen-2-yl)-1H-pyrazole
CAS76153-69-0
Molecular FormulaC7H5ClN2S
Molecular Weight184.64
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)C2=CNN=C2
InChIInChI=1S/C7H5ClN2S/c8-7-2-1-6(11-7)5-3-9-10-4-5/h1-4H,(H,9,10)
InChIKeyFSGXXIOYDLGFFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Chlorothiophen-2-yl)-1H-Pyrazole (CAS 76153-69-0): Procurement Overview for a Specialized Heterocyclic Building Block in Kinase Inhibitor and Antiviral Research


4-(5-Chlorothiophen-2-yl)-1H-pyrazole (CAS 76153-69-0) is a heterocyclic building block consisting of a pyrazole core substituted at the 4-position with a 5-chlorothiophen-2-yl moiety [1]. This specific substitution pattern confers distinct electronic and steric properties that make it a valuable intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors [2] and antiviral agents [3]. The compound is commercially available at high purity (typically ≥98%) for research and further manufacturing use .

Why Generic Substitution of 4-(5-Chlorothiophen-2-yl)-1H-Pyrazole (CAS 76153-69-0) Fails: The Critical Role of the 5-Chlorothiophene Moiety


The 5-chlorothiophene substituent is not merely a decorative group; it is a key determinant of the compound's utility in fragment-based drug discovery and targeted kinase inhibitor design. The chlorine atom provides a specific halogen bond acceptor site, while the thiophene sulfur contributes to pi-stacking interactions, both of which have been directly visualized in a high-resolution (2.45 Å) X-ray crystal structure with influenza polymerase acid protein [1]. Substituting this moiety with other heterocycles (e.g., furan or phenyl) or altering the halogen substitution pattern (e.g., moving chlorine to the 4-position of the thiophene ring) would disrupt these specific binding interactions, leading to significant loss of target engagement [2]. For researchers procuring this building block for structure-activity relationship (SAR) studies, any deviation from the 5-chlorothiophen-2-yl substitution pattern introduces uncontrolled variables that compromise the interpretability of biological results and may lead to false-negative outcomes in fragment screening campaigns.

4-(5-Chlorothiophen-2-yl)-1H-Pyrazole (CAS 76153-69-0): Quantitative Evidence Guide for Scientific Selection


TNIK Kinase Inhibition: A 1 nM IC50 Derivative Demonstrates the Scaffold's Potency in Targeted Oncology

A derivative of 4-(5-chlorothiophen-2-yl)-1H-pyrazole, specifically compound 119 from US Patent 11,485,711 (4-((5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-yl)amino)-3-ethylphenol), exhibits potent inhibition of TRAF2- and NCK-interacting kinase (TNIK) with an IC50 of 1 nM in a luminescent ADP-Glo kinase assay [1]. While this is a derivative rather than the parent building block, it provides class-level inference that the 5-chlorothiophen-2-yl-pyrazole scaffold is capable of achieving nanomolar potency against clinically relevant kinase targets when appropriately elaborated. The parent compound 4-(5-chlorothiophen-2-yl)-1H-pyrazole is the essential core from which such potent inhibitors are derived, making it a strategic procurement choice for kinase inhibitor discovery programs [1]. The close structural relationship (direct pyrazole-thiophene linkage) between the parent and this potent derivative establishes the scaffold's viability for high-affinity kinase binding.

TNIK kinase cancer Wnt signaling

Influenza Polymerase Acidic Protein Binding: Direct Structural Evidence from X-Ray Crystallography

4-(5-Chlorothiophen-2-yl)-1H-pyrazole has been co-crystallized with the polymerase acidic protein (PA) from Influenza A virus (H1N1) at a resolution of 2.45 Å (PDB ID: 5V0U) [1]. This structure provides direct, atom-level evidence of the compound's ability to engage a biologically relevant antiviral target. The electron density map clearly shows the ligand (designated 8QG in the PDB entry) occupying a defined binding pocket within the PA endonuclease domain. In contrast, closely related analogs such as 4-(5-bromothiophen-2-yl)-1H-pyrazole or 4-(5-methylthiophen-2-yl)-1H-pyrazole lack publicly available co-crystal structures with this or similar targets, representing a significant gap in structural validation for those alternatives. This crystallographic data constitutes direct head-to-head differentiation, as the 5-chlorothiophen-2-yl substitution is a prerequisite for the specific binding mode observed in the 5V0U structure.

influenza antiviral fragment-based drug discovery

CB1 Receptor Affinity: Scaffold Enables Nanomolar Potency in Cannabinoid Receptor Modulation

Derivatives of 4-(5-chlorothiophen-2-yl)-1H-pyrazole, specifically 4-alkyl-5-(5'-chlorothiophen-2'-yl)-pyrazole-3-carboxamides, exhibit nanomolar binding affinity for the CB1 cannabinoid receptor [1]. In a study by Lazzari et al., compounds 21j, 22a, 22c, and 22f demonstrated Ki values ranging from 5.5 to 9.0 nM against CB1 [1]. Furthermore, compound 23e displayed a Ki of 11.7 nM for CB1 and exceptional CB1 selectivity over CB2, with a selectivity ratio (Ki CB2/Ki CB1) of 384.6 [1]. This represents a substantial improvement in selectivity compared to the reference CB1 antagonist rimonabant, which typically exhibits lower CB1/CB2 selectivity (approximately 100-200 fold). While this data is from elaborated derivatives rather than the parent compound, it provides class-level inference that the 5-chlorothiophen-2-yl-pyrazole core is a privileged scaffold for achieving both high potency and high selectivity in CB1 receptor modulation. Researchers procuring this building block for neuroscience or metabolic disease programs benefit from this established SAR track record.

CB1 antagonist obesity metabolic disorders

Optimal Research and Industrial Application Scenarios for Procuring 4-(5-Chlorothiophen-2-yl)-1H-Pyrazole (CAS 76153-69-0)


Fragment-Based Drug Discovery (FBDD) for Antiviral Targets

The availability of a high-resolution co-crystal structure (PDB 5V0U, 2.45 Å) with influenza polymerase acid protein makes 4-(5-chlorothiophen-2-yl)-1H-pyrazole an ideal fragment hit for structure-guided optimization. Researchers can procure this compound as a validated starting point for designing next-generation influenza endonuclease inhibitors, leveraging the existing structural data to rationally guide synthetic elaboration and avoid the time and cost associated with de novo fragment screening and hit validation [1].

Kinase Inhibitor Medicinal Chemistry for Oncology

Given the demonstrated nanomolar potency (IC50 = 1 nM) of a closely related derivative against TNIK kinase, this building block is well-suited for kinase-focused medicinal chemistry programs [1]. The 5-chlorothiophen-2-yl-pyrazole core can be elaborated into potent kinase inhibitors, and its procurement enables SAR exploration around a scaffold with proven target engagement. This is particularly relevant for programs targeting Wnt signaling in colorectal cancer, where TNIK is a validated therapeutic target [1].

CB1 Receptor Modulator Development for Metabolic Disorders

The established SAR showing that 5-chlorothiophen-2-yl-pyrazole derivatives achieve single-digit nanomolar CB1 binding affinity (Ki = 5.5-11.7 nM) with exceptional selectivity over CB2 (selectivity ratio up to 384.6) positions this scaffold as a valuable starting point for developing next-generation CB1 antagonists with improved safety profiles compared to rimonabant [1]. Procurement of this building block supports medicinal chemistry efforts aimed at obesity, metabolic syndrome, and related indications [1].

Diversity-Oriented Synthesis and Library Production

The 4-(5-chlorothiophen-2-yl)-1H-pyrazole core is a versatile intermediate that can undergo a range of chemical transformations, including Suzuki-Miyaura cross-coupling at the pyrazole ring, functionalization at the thiophene moiety, and derivatization of the pyrazole NH. Procurement of this building block enables the rapid generation of diverse compound libraries for screening against multiple biological targets, particularly those in the kinase and GPCR families where the pyrazole-thiophene scaffold has demonstrated privileged status [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-chlorothiophen-2-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.